Compound Description: Avelumab is a fully human anti-programmed death-ligand 1 (anti-PD-L1) immunoglobulin G1 (IgG1) antibody. [] Avelumab is often used in combination with Axitinib for the treatment of advanced renal cell carcinoma (RCC). [, , , , ] Clinical trials have shown that the combination of Avelumab and Axitinib demonstrates improved overall survival, progression-free survival, and objective response rate compared to Sunitinib in patients with advanced RCC. [, , ]
Pembrolizumab
Compound Description: Pembrolizumab is an anti-programmed cell death protein 1 (anti-PD-1) immunotherapy agent. [, ] Like Avelumab, Pembrolizumab is often combined with Axitinib for the treatment of advanced RCC. [, , , , ] The combination therapy has shown superior overall survival, progression-free survival, and objective response rates compared to Sunitinib monotherapy in patients with advanced clear cell RCC. [, , ]
Relevance: Sunitinib is related to Axitinib through their shared classification as VEGFR tyrosine kinase inhibitors and their use in treating advanced RCC. [, , ] While both drugs have anti-angiogenic properties, clinical trials suggest that the combination therapies of Axitinib with immune checkpoint inhibitors outperform Sunitinib monotherapy.
Pazopanib
Compound Description: Pazopanib is another VEGFR tyrosine kinase inhibitor, like Sunitinib and Axitinib, that is used in the treatment of advanced RCC. [] In one study, Pazopanib was investigated in combination with programmed cell death protein-1-activated dendritic cell-cytokine-induced killer cells immunotherapy as a neoadjuvant therapy for RCC to facilitate surgery in cases with locally advanced or highly complicated tumors. []
Relevance: Pazopanib is related to Axitinib due to their shared mechanism of action as VEGFR tyrosine kinase inhibitors and their application in RCC treatment. [] Both drugs target angiogenesis as a key mechanism for inhibiting tumor growth and progression.
Properties
CAS Number
1443118-73-7
Product Name
Axitinib Impurity 4
Molecular Formula
C22H20N4OS
Molecular Weight
388.49
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic acid 1,1-dimethylethyl ester is an impurity of Darunavir, a human immunodeficiency virus (HIV) protease inhibitor that is used to treat patients with drug-resistant HIV.
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid is an impurity of bis-THF-derived compounds (such as [1-benzyl-2-hydroxy-3-(arylsulfonamido)propyl]carbamates) that act as HIV-aspartyl protease inhibitors.
3’-Hydroxy Darunavir is a metabolite of Darunavir, a novel inhibitor of human immunodeficiency virus protease and used in the treatment of HIV infection.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Efavirenz impurity.
(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid is an impurity of bis-THF-derived compounds (such as [1-benzyl-2-hydroxy-3-(arylsulfonamido)propyl]carbamates) that act as HIV-aspartyl protease inhibitors.